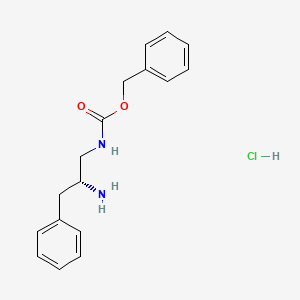
N-Cbz-(R)-2-amino-3-phenylpropylamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-®-2-amino-3-phenylpropylamine HCl is a compound that belongs to the class of N-Cbz-protected amines. The Cbz (carboxybenzyl) group is commonly used in organic synthesis to protect amine functionalities. This compound is particularly significant in peptide synthesis and other organic reactions due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-®-2-amino-3-phenylpropylamine HCl typically involves the protection of the amine group with the Cbz group. One common method is the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the chloroformate, resulting in the formation of the Cbz-protected amine .
Industrial Production Methods
Industrial production of N-Cbz-®-2-amino-3-phenylpropylamine HCl often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-®-2-amino-3-phenylpropylamine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Cbz group can be substituted under specific conditions, such as treatment with methanesulfonyl chloride and N-methylimidazole.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, LiAlH4
Substitution: Methanesulfonyl chloride, N-methylimidazole
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the deprotected amine.
Scientific Research Applications
N-Cbz-®-2-amino-3-phenylpropylamine HCl has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cbz-®-2-amino-3-phenylpropylamine HCl involves the protection of the amine group, making it less reactive and allowing for selective reactions at other functional groups. The Cbz group can be removed via hydrogenolysis, releasing the free amine and toluene . This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparison with Similar Compounds
Similar Compounds
N-Boc-®-2-amino-3-phenylpropylamine: Uses the Boc (tert-butoxycarbonyl) group for protection.
N-Fmoc-®-2-amino-3-phenylpropylamine: Uses the Fmoc (fluorenylmethyloxycarbonyl) group for protection.
N-Alloc-®-2-amino-3-phenylpropylamine: Uses the Alloc (allyloxycarbonyl) group for protection.
Uniqueness
N-Cbz-®-2-amino-3-phenylpropylamine HCl is unique due to its stability under both acidic and basic conditions, making it versatile for various synthetic applications. The ease of deprotection via hydrogenolysis also sets it apart from other protecting groups, which may require harsher conditions for removal .
Properties
Molecular Formula |
C17H21ClN2O2 |
|---|---|
Molecular Weight |
320.8 g/mol |
IUPAC Name |
benzyl N-[(2R)-2-amino-3-phenylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c18-16(11-14-7-3-1-4-8-14)12-19-17(20)21-13-15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2,(H,19,20);1H/t16-;/m1./s1 |
InChI Key |
FOBOCAFPIJZDMG-PKLMIRHRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)

![4,8-Bis(1,3-dithiol-2-ylidene)-1,3,5,7-tetrahydro-[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole](/img/structure/B13036410.png)



![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)

![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)

![(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13036455.png)
